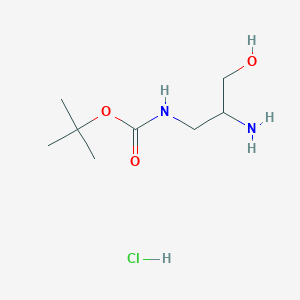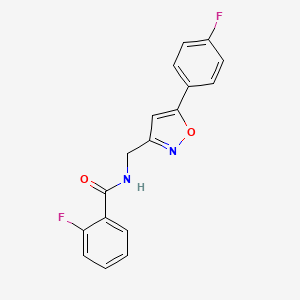
2-fluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-fluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups, including an isoxazole ring and a benzamide group . Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Benzamide is a simple carboxamide group attached to a benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, isoxazole derivatives are generally synthesized through cycloaddition reactions or from α,β-unsaturated carbonyl compounds . Benzamide derivatives can be synthesized through the reaction of benzoic acid with amines .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring and the benzamide group. The presence of fluorine atoms would also be a notable feature, as fluorine is highly electronegative and can significantly influence the chemical properties of the compound .Chemical Reactions Analysis
Isoxazole rings can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the fluorine atoms and the benzamide group can also influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the isoxazole ring, the benzamide group, and the fluorine atoms would all contribute to its properties .Applications De Recherche Scientifique
Disposition and Metabolism Studies
One study investigates the disposition and metabolism of a compound related to 2-fluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide, highlighting its potential as an orexin receptor antagonist for the treatment of insomnia. The study demonstrates the compound's metabolism and elimination pathways in humans, providing insights into its pharmacokinetics and the role of metabolites in its activity (Renzulli et al., 2011).
Antitumor and Antiviral Properties
Research on fluorinated benzothiazoles, which are structurally related to the compound , shows significant cytotoxic activity in vitro against certain cancer cell lines, suggesting a potential for the development of antitumor agents. This research highlights the importance of fluorination in enhancing the antitumor efficacy of benzothiazoles (Hutchinson et al., 2001).
Antimicrobial Activity
Another study explores the antimicrobial activity of fluorinated benzamide analogs, revealing significant activity against both fungal and bacterial pathogens. This suggests the potential use of such compounds in the development of new antimicrobial agents with enhanced efficacy due to the presence of fluorine atoms (Carmellino et al., 1994).
Novel Synthesis Approaches
A different study reports on the catalyst- and solvent-free synthesis of a fluorinated benzamide compound through a microwave-assisted Fries rearrangement, highlighting innovative approaches to the synthesis of fluorinated pharmaceuticals. This research underscores the importance of developing efficient synthesis methods for such compounds, which could have wide-ranging applications in drug development (Moreno-Fuquen et al., 2019).
Neuropharmacological Applications
Additionally, a study on the role of orexin-1 receptor mechanisms in compulsive food consumption demonstrates the therapeutic potential of compounds targeting these receptors, including those structurally related to this compound, in treating binge eating disorders (Piccoli et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
2-fluoro-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c18-12-7-5-11(6-8-12)16-9-13(21-23-16)10-20-17(22)14-3-1-2-4-15(14)19/h1-9H,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOROBYSZZQXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


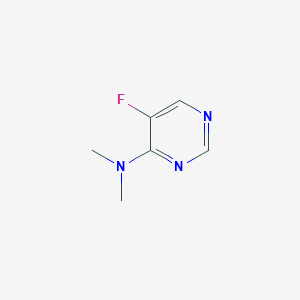

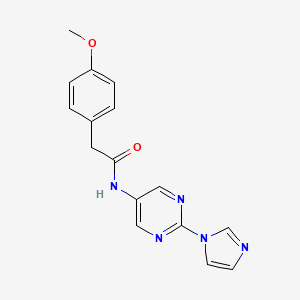
![N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide](/img/structure/B2869433.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide](/img/structure/B2869436.png)
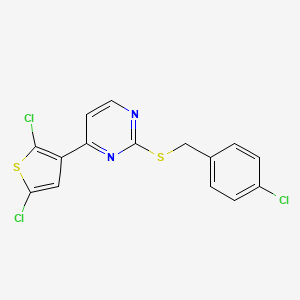
![N-{2-[(5-nitroquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2869439.png)

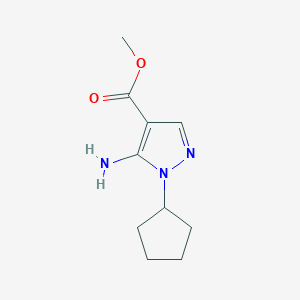
![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid](/img/structure/B2869444.png)
